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Cat. No.: B1260692

Get Quote

Introduction

14-Deoxy-11,12-didehydroandrographolide (DDA), a major diterpenoid lactone isolated from

the medicinal plant Andrographis paniculata, has garnered significant attention in the scientific

community for its diverse pharmacological properties.[1][2] As a derivative of andrographolide,

DDA serves as a versatile scaffold for the synthesis of novel analogues with enhanced

therapeutic potential. This technical guide provides a comprehensive overview of the synthesis,

biological activities, and underlying mechanisms of action of various DDA derivatives, with a

focus on their anticancer, anti-inflammatory, and antiviral properties. The information presented

herein is intended to serve as a valuable resource for researchers, scientists, and professionals

involved in drug discovery and development.

Cytotoxic Activity of DDA Derivatives
A significant body of research has focused on the development of DDA analogues as potential

anticancer agents.[2][3] Various modifications to the DDA core structure have been explored to
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enhance its cytotoxic effects against a range of cancer cell lines.

Structure-Activity Relationship Studies

The primary sites for chemical modification on the DDA molecule are the hydroxyl groups at

positions C-3 and C-19, and the exocyclic double bond at C-8(17).[2] Studies have shown that

the introduction of silyl ether or triphenylmethyl ether groups at the C-19 position can lead to a

significant increase in cytotoxicity.[3] Furthermore, epoxidation of the exocyclic double bond

has been found to yield potent cytotoxic analogues.[3]

Quantitative Cytotoxicity Data

The cytotoxic activity of DDA derivatives is typically evaluated using assays such as the

Sulforhodamine B (SRB) assay, which measures cell density by quantifying cellular protein

content.[4] The results are often expressed as the ED50 value, which represents the drug

concentration required to cause a 50% inhibition of cell growth. A selection of DDA derivatives

and their reported cytotoxic activities against various cancer cell lines are summarized in the

tables below.

Table 1: Cytotoxic Activity (ED50, µM) of Silyl Ether and Triphenylmethyl Ether Derivatives of

DDA[3]
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Table 2: Cytotoxic Activity (ED50, µM) of Epoxide Derivatives of DDA[3][5]
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Anti-inflammatory Activity of DDA Derivatives
DDA and its derivatives have demonstrated significant anti-inflammatory properties, primarily

through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a

key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Mechanism of Action: NF-κB Pathway Inhibition

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6]

Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded,

allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. DDA

derivatives have been shown to inhibit NF-κB activation by preventing the binding of NF-κB to

its target DNA sequences.[6] Some andrographolide derivatives have also been found to

suppress p65 phosphorylation, a critical step in NF-κB activation, through the JNK-Akt signaling

cascade.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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